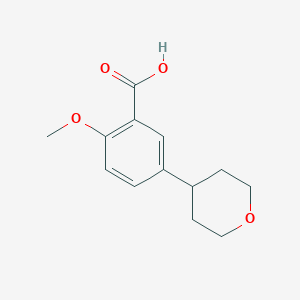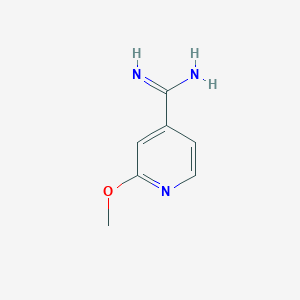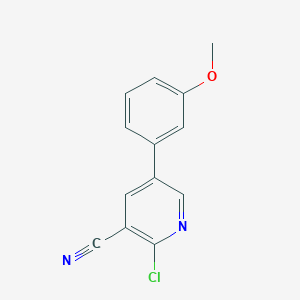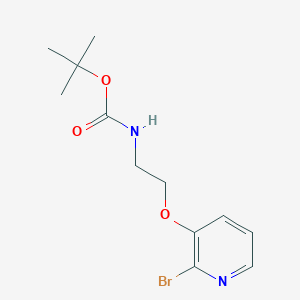![molecular formula C15H26N2O5 B12075512 4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)
4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a tert-butoxycarbonyl (Boc) protecting group
准备方法
合成路线和反应条件
4-甲基-2-[4-[(2-甲基丙烷-2-基)氧羰基氨基]-2-氧代吡咯烷-1-基]戊酸的合成 通常涉及多个步骤,从易于获得的起始原料开始。一种常见的合成路线涉及以下步骤:
吡咯烷酮环的形成: 第一步涉及通过环化反应形成吡咯烷酮环。这可以通过在酸性或碱性条件下使合适的胺与羧酸衍生物反应来实现。
Boc 保护基的引入: 叔丁氧羰基 (Boc) 基团被引入以保护胺官能团。这通常使用二叔丁基二碳酸酯 (Boc2O) 在三乙胺等碱的存在下进行。
最终偶联反应: 最后一步涉及将受保护的吡咯烷酮中间体与合适的烷基化试剂偶联,以引入 4-甲基-2-戊酸部分。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、自动化合成平台和先进的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
4-甲基-2-[4-[(2-甲基丙烷-2-基)氧羰基氨基]-2-氧代吡咯烷-1-基]戊酸会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,以引入额外的官能团。
还原: 还原反应可以使用氢化锂铝 (LiAlH4) 等还原剂进行,将羰基转化为醇。
取代: 亲核取代反应可以使用卤代烷或磺酸酯等试剂进行,以用其他官能团取代特定官能团。
常用试剂和条件
氧化: 高锰酸钾 (KMnO4)、三氧化铬 (CrO3)
还原: 氢化锂铝 (LiAlH4)、硼氢化钠 (NaBH4)
取代: 卤代烷、磺酸酯
形成的主要产物
从这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇。
科学研究应用
4-甲基-2-[4-[(2-甲基丙烷-2-基)氧羰基氨基]-2-氧代吡咯烷-1-基]戊酸有几个科学研究应用:
化学: 用作有机合成中制备更复杂分子的构建块。
生物学: 对其在调节生物通路和与酶相互作用方面的潜在作用进行了研究。
医学: 探索其潜在的治疗应用,包括作为药物开发的前体。
工业: 用于生产特种化学品和材料。
作用机制
4-甲基-2-[4-[(2-甲基丙烷-2-基)氧羰基氨基]-2-氧代吡咯烷-1-基]戊酸的作用机制涉及它与特定分子靶标和通路的相互作用。Boc 保护基可以在酸性条件下选择性地去除,露出活性胺官能团。这使得该化合物能够参与各种生化反应,可能抑制或激活特定的酶和通路。
相似化合物的比较
类似化合物
- 2-[2-(叔丁氧羰基氨基)乙氧基]乙氧基乙酸
- (2R,4S)-5-([1,1'-联苯]-4-基)-4-((叔丁氧羰基)氨基)-2-甲基戊酸
- 甲基 (2S)-4-羟基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丁酸酯
独特性
4-甲基-2-[4-[(2-甲基丙烷-2-基)氧羰基氨基]-2-氧代吡咯烷-1-基]戊酸的独特性在于其特定的结构特征,包括吡咯烷酮环和 Boc 保护基。这些特征赋予了独特的化学反应性和生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C15H26N2O5 |
|---|---|
分子量 |
314.38 g/mol |
IUPAC 名称 |
4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)6-11(13(19)20)17-8-10(7-12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20) |
InChI 键 |
BOXBPDRUMXMODP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)


![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)






